molecular formula C11H12O B1366218 2-Ethyl-1-indanone CAS No. 22351-56-0

2-Ethyl-1-indanone

Cat. No.: B1366218
CAS No.: 22351-56-0
M. Wt: 160.21 g/mol
InChI Key: GIUDGQPFOOPWIQ-UHFFFAOYSA-N
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Description

2-Ethyl-1-indanone is a 2-alkyl-1-indanone . It has been prepared by the cyclization of β-hydroxy-α-methoxypropiophenone in the presence of sulfuric acid .


Synthesis Analysis

The synthesis of this compound involves the cyclization of β-hydroxy-α-methoxypropiophenone in the presence of sulfuric acid .


Molecular Structure Analysis

The molecular formula of this compound is C11H12O . The average mass is 160.212 Da and the monoisotopic mass is 160.088821 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³ . Its boiling point is 255.9±10.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.3±3.0 kJ/mol . The flash point is 103.3±14.0 °C . The index of refraction is 1.540 .

Scientific Research Applications

Ring Expansion and Synthesis Intermediates

2-Ethyl-1-indanone is closely related to 1-indanones, a class of compounds widely studied for their applications in organic synthesis. A notable application includes the ring expansion of 1-indanones, like in the study by Xia, Ochi, and Dong (2019). They demonstrated a rhodium-catalyzed direct insertion of ethylene into the carbon-carbon bond in 1-indanones, providing a strategy for preparing seven-membered cyclic ketones. These compounds are significant intermediates for bioactive compounds, highlighting their importance in synthetic organic chemistry (Xia, Ochi, & Dong, 2019).

Catalysis and Reaction Development

In the realm of catalysis, the paper by Ruan, Iggo, and Xiao (2011) described a palladium-catalyzed process for the synthesis of multisubstituted 1-indanones, which have potential pharmaceutical applications. This process involves a Heck reaction and an ethylene glycol-promoted aldol-type annulation, offering a one-pot synthesis method for various 1-indanones (Ruan, Iggo, & Xiao, 2011).

Organic Synthesis and Pharmaceutical Applications

Moreover, 1-indanones, chemically related to this compound, have been synthesized for a broad range of biological activities. Turek et al. (2017) provided a comprehensive review of over 100 synthetic methods for preparing 1-indanones. They highlighted the significance of these compounds as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents, as well as their potential in treating neurodegenerative diseases and as agrochemicals (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

Photoreactivity and Materials Science

From a materials science perspective, the photoreactivity of 2-indanones, which are structurally similar to this compound, has been studied. Ng, Yang, and Garcia‐Garibay (2002) investigated the photochemical reactivity of 1,1,3,3-tetrasubstituted 2-indanones in both solution and crystalline states. Such studies contribute to understanding the photochemical behavior of indanone derivatives, which can be crucial in designing photoresponsive materials (Ng, Yang, & Garcia‐Garibay, 2002).

Biochemical Analysis

Biochemical Properties

2-Ethyl-1-indanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of 2-ethyl-2-fluoro-indan-1-one . The compound’s interactions with enzymes such as cytochrome P450 (Cyp-450) are crucial for its metabolic processes . These interactions often involve oxidation reactions, which are essential for the compound’s biotransformation and subsequent excretion from the body.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound are used in the pharmaceutical industry and photonics . The compound’s impact on cell function includes modulation of cell signaling pathways, which can alter gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s carbonyl group plays a crucial role in its binding interactions, facilitating the formation of oximes and hydrazones . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that the compound can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent biotransformation These metabolic processes are crucial for the compound’s elimination from the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are critical for understanding the compound’s biochemical properties and therapeutic potential.

Properties

IUPAC Name

2-ethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-8-7-9-5-3-4-6-10(9)11(8)12/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUDGQPFOOPWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408019
Record name 2-Ethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22351-56-0
Record name Ethyl-1-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022351560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL-1-INDANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV5B1U3CV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Ethyl-indan-1-one is prepared from benzene following analogous procedures to those used for 2-methyl-2,3,5,6,7,8-hexahydro-cyclopenta[b]naphthalen-1-one.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Following the procedure for the preparation of 5-propyl-6,7-dihydro-1-benzothiophen-4(5H)-one but substituting 1-tetralone and ethyl iodide, and making non-critical variations provided the title compound as a colorless mobile oil. IR (liq.) 2963, 2933, 2875, 2860, 1712, 1610, 1588, 1475, 1464, 1327, 1296, 1278, 1205, 749, 718 cm−1; MS (EI) m/z 160 (M+); Anal. Calcd for C11H12O: C, 82.46; H, 7.55. Found: C, 82.16; H, 7.57.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-ethyl-1-indanone particularly interesting to researchers studying insect olfaction?

A1: this compound, alongside other substituted indanes, has been shown to elicit a strong response from a conserved odorant receptor (OR) found in both codling moth (Cydia pomonella) and African cotton leafworm (Spodoptera littoralis) []. This is significant because these moth species are phylogenetically and ecologically distant, suggesting that this conserved OR and its interaction with this compound might play a crucial, albeit unknown, ecological role for both species.

Q2: How does the structure of this compound influence its activity with the conserved odorant receptor?

A2: Research indicates that the presence of an alkyl substituent, like the ethyl group in this compound, at position 2 of the five-membered ring actually increases the response from the OR in both moth species []. This suggests a higher complementarity with the receptor cavity compared to unsubstituted 1-indanone. Interestingly, the research also found that a keto group at position 1 and the intact two-ring indane skeleton are essential for the compound's biological activity [].

Q3: What are the future implications of understanding the interaction between this compound and this conserved odorant receptor?

A3: This research opens up exciting possibilities for developing novel semiochemicals. By understanding the structural features of compounds like this compound that activate this OR, scientists may be able to design new, targeted pest control strategies that exploit the insect's olfactory system [].

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